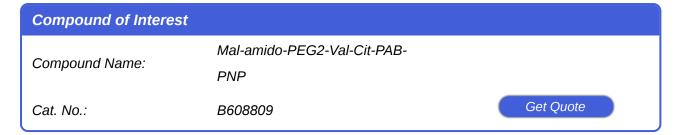


Next-Generation Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

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The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[1][2] An ideal linker must be highly stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient cleavage and payload delivery within the target tumor cells. [2][3] While first-generation cleavable linkers, such as the widely used protease-sensitive valine-citrulline (Val-Cit) motif, have seen significant clinical success, they face challenges including suboptimal stability in rodent plasma (complicating preclinical studies) and potential for off-target cleavage.[4][5]

This guide provides an objective comparison of next-generation cleavable linkers designed to overcome these limitations. We will delve into novel cleavage mechanisms, present supporting experimental data, and provide detailed protocols for the key assays used to evaluate ADC performance.

A New Wave of Innovation: Comparison of Next-Generation Cleavable Linkers

Next-generation strategies are focused on creating more stable and specific linker systems by exploiting the unique characteristics of the tumor microenvironment and intracellular machinery. These include novel enzyme-cleavable substrates and linkers sensitive to tumor-specific conditions like pH, reductive stress, and elevated reactive oxygen species (ROS).



Advanced Enzyme-Cleavable Linkers

These linkers are designed for cleavage by enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[4] Innovations aim to improve stability and explore novel enzymatic triggers beyond cathepsins.

- Improved Peptide Linkers: To address the instability of the conventional Val-Cit linker in mouse plasma, new peptide sequences have been developed.[5][6] For example, the acidic EVCit linker demonstrated exceptional stability in mouse plasma while maintaining efficient cleavage and stability in human plasma.[4]
- Exo-Linkers: This approach repositions the cleavable peptide linker to the "exo" position of the p-aminobenzylcarbamate (PABC) spacer. This design has been shown to reduce premature payload release, allow for higher drug-to-antibody ratios (DAR) without significant aggregation, and enhance in vivo efficacy compared to conventional linear linkers.[7]
- Dual-Enzyme Tandem-Cleavage Linkers: To enhance tumor specificity and plasma stability, linkers requiring two sequential enzymatic cleavages have been engineered. A prime example is the incorporation of a β-glucuronide moiety, which is cleaved by β-glucuronidase (highly active in tumors), followed by cathepsin B-mediated cleavage of a peptide sequence. These dual-activated linkers show significantly improved stability in serum.[4]
- Novel Enzyme Substrates: Researchers are expanding the enzymatic toolkit to include proteases like legumain and non-proteolytic enzymes such as sulfatases and phosphatases, which are also overexpressed in tumors.[5][8]
 - Legumain-cleavable linkers utilize sequences like Alanine-Alanine-Asparagine (Ala-Ala-Asn). While showing comparable activity to Val-Cit linkers, they may exhibit some off-target activity due to legumain secretion in the tumor microenvironment.[5]
 - Sulfatase-cleavable linkers incorporate an arylsulfate moiety that is removed by lysosomal sulfatases to trigger payload release. These have shown to be more cytotoxic than noncleavable ADCs while avoiding the instability issues of dipeptide linkers.[8]

Microenvironment-Sensitive Linkers



These linkers respond to the distinct physiological conditions of the tumor microenvironment, which is often characterized by lower pH, higher reductive potential, and increased oxidative stress.

- Next-Generation pH-Sensitive Linkers: While traditional hydrazone linkers are effective, they
 can suffer from instability in circulation.[9][10] Newer acid-labile linkers based on cyclic
 acetals and phosphoramidates have been developed, demonstrating excellent plasma
 stability with rapid cleavage in the acidic environment of lysosomes (pH 4.5-5.0).[10][11][12]
- Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are cleaved in the
 highly reducing environment of the cytoplasm, which has a much higher concentration of
 glutathione (GSH) than the bloodstream.[1][13] While effective, research is ongoing to finetune their stability. Novel designs, such as azobenzene-containing linkers, have shown
 efficient GSH-mediated release while maintaining high plasma stability.[14][15]
- Reactive Oxygen Species (ROS)-Sensitive Linkers: Cancer cells often have elevated levels of ROS, such as hydrogen peroxide (H₂O₂), due to oxidative stress.[16] Linkers containing arylboronic acid derivatives have been designed to be cleaved in the presence of H₂O₂, releasing their payload. These linkers are stable in plasma and have demonstrated potent cytotoxicity in vitro.[16][17]

Data Presentation: Quantitative Comparison of Linker Performance

The selection of a linker has a profound impact on the stability, potency, and therapeutic index of an ADC.[18] The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Linker Stability in Plasma



Linker Type	Linker Sequence <i>l</i> Motif	ADC Example	Species	Stability Metric	Reference(s
Conventional Peptide	Valine- Citrulline (VCit)	anti-HER2- MMAF	Mouse	>95% payload loss after 14 days	[19]
Conventional Peptide	Valine- Citrulline (VCit)	cAC10- MMAE	Human	Highly stable (>230 days)	[1]
Improved Peptide	EVCit	anti-HER2- MMAF	Mouse	Almost no linker cleavage after 14 days	[19]
Tandem Cleavage	β- Glucuronide- Val-Cit	CD79b- MMAE	Rat	No payload loss after 7 days (vs. 20% loss for Val-Cit)	[5]
ROS- Sensitive	Arylboronic Acid	N/A	Stable in Human plasma		[16]
Glutathione- Sensitive	Azobenzene	anti-HER2- MMAE	Human	High stability in plasma	[15]
pH-Sensitive	Cyclic Acetal	Trastuzumab- MMAF	N/A	Excellent plasma stability	[12]

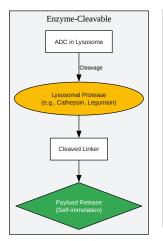
Table 2: Comparison of In Vitro Cytotoxicity (IC50)

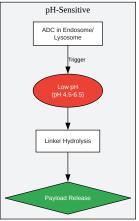


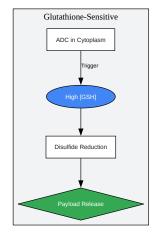
Linker Type	Linker Sequence /Motif	Payload	Target Cell Line	IC50 (nM)	Comparis on Notes	Referenc e(s)
Enzyme- Sensitive	β- Galactosid ase- cleavable	MMAE	HER2+	8.8	More potent than a Val-Cit ADC and Kadcyla® (T-DM1)	[1]
Enzyme- Sensitive	Sulfatase- cleavable	MMAE	HER2+	61	More cytotoxic than a non- cleavable ADC	[1]
ROS- Sensitive	Arylboronic Acid	MMAE	HER2+ (SKBR3)	Potent	Exhibited potent, dose-dependent cytotoxicity	[16][20]
Glutathione -Sensitive	Azobenzen e	MMAE	HER2+ (SKBR3)	Potent	Comparabl e activity to a non- cleavable control ADC	[15]

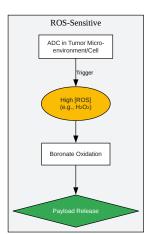
Mandatory Visualizations Cleavage Mechanisms & Experimental Workflow







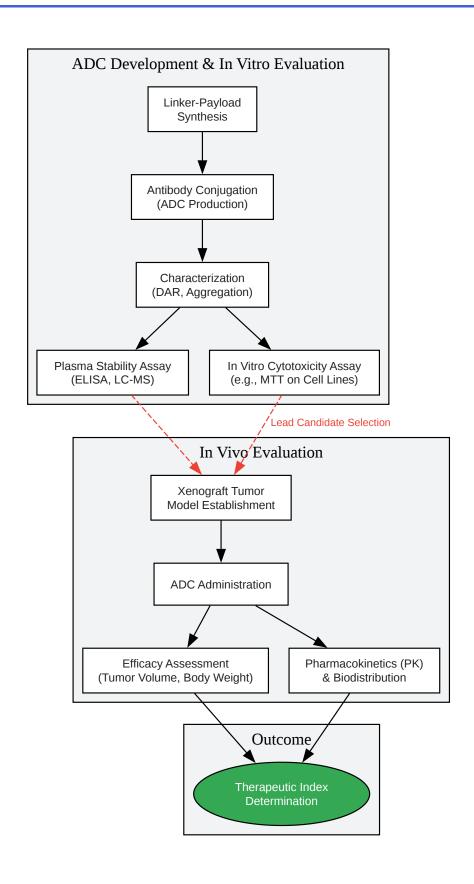




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Caption: Mechanisms of next-generation cleavable linkers.

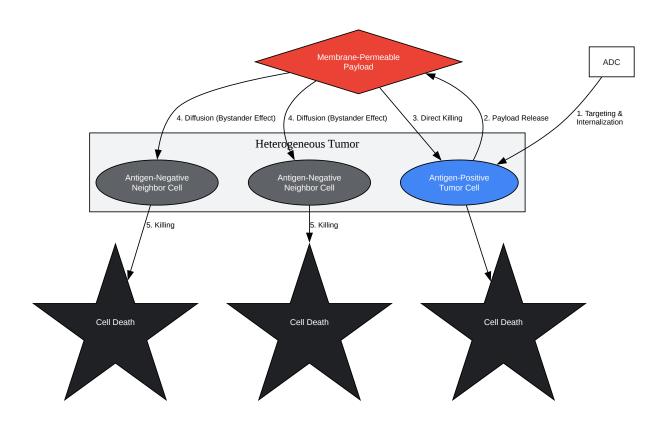




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Caption: A typical workflow for the comparative evaluation of ADC linkers.[1]





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Caption: The bystander effect enables killing of neighboring antigen-negative cells.[1]

Experimental Protocols

Detailed, validated methodologies are crucial for the accurate assessment and comparison of ADCs with different linker technologies.

In Vitro Plasma Stability Assay



This assay evaluates the stability of the ADC in plasma, measuring the extent of premature payload release.[21]

- Objective: To quantify the amount of intact ADC and/or released payload over time in plasma from different species (e.g., human, mouse, rat).
- Methodology (LC-MS/MS for Free Payload):[19]
 - Incubation: Incubate the ADC at a defined concentration (e.g., 100 μg/mL) in plasma at 37°C. Include a t=0 sample and samples at various time points (e.g., 1, 6, 24, 48, 96 hours).
 - Sample Preparation: At each time point, aliquot a portion of the plasma and induce protein precipitation by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
 - Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Supernatant Collection: Carefully collect the supernatant, which contains the released (free) payload.
 - Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.
 - Data Interpretation: Plot the concentration of free payload over time. A stable linker will show minimal increase in free payload concentration. Linker half-life can also be calculated.[19]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.[22][23]

- Objective: To measure the dose-dependent cytotoxic effect of an ADC and determine its halfmaximal inhibitory concentration (IC50).
- Methodology:[24][25]



- Cell Seeding: Seed both antigen-positive (target) and antigen-negative (control) cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO₂.
- ADC Treatment: Prepare serial dilutions of the ADC, a relevant control (e.g., unconjugated antibody or an ADC with a non-cleavable linker), and free payload in complete cell culture medium.
- Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-144 hours).
- MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[24]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.[26]

- Objective: To assess the ability of an ADC to inhibit tumor growth in an animal model.
- Methodology:[7][12]
 - Cell Implantation: Implant human tumor cells (e.g., NCI-N87, SKBR-3) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).
 - Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-200 mm³).



- Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments, typically via intravenous (IV) injection.
- Monitoring: Monitor tumor volume (measured with calipers) and animal body weight 2-3 times per week. Clinical observations for signs of toxicity should also be recorded.
- Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowed size, or after a predetermined period.
- Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

The field of ADC linker technology is rapidly evolving, moving beyond established motifs to a new generation of linkers with enhanced stability, novel cleavage triggers, and improved therapeutic potential.[4][27] Enzyme-cleavable linkers with improved peptide sequences, dual-activation mechanisms, and novel enzyme targets offer greater stability and specificity.[4][7] Concurrently, microenvironment-sensitive linkers that respond to tumor-specific conditions like low pH, high glutathione levels, and elevated ROS provide innovative strategies for targeted payload release.[12][15][16] The choice of linker is a critical decision in ADC design, and a thorough evaluation using standardized, robust assays for stability, potency, and in vivo efficacy is essential for advancing the next wave of highly effective and safer antibody-drug conjugates.

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